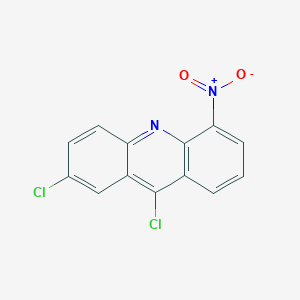

2,9-Dichloro-5-nitroacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

670241-56-2 |

|---|---|

Molecular Formula |

C13H6Cl2N2O2 |

Molecular Weight |

293.10 g/mol |

IUPAC Name |

2,9-dichloro-5-nitroacridine |

InChI |

InChI=1S/C13H6Cl2N2O2/c14-7-4-5-10-9(6-7)12(15)8-2-1-3-11(17(18)19)13(8)16-10/h1-6H |

InChI Key |

JCUQKVAROIZEMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,9 Dichloro 5 Nitroacridine and Analogous Halogenated Nitroacridines

Foundational Acridine (B1665455) Synthesis Approaches Relevant to Dichloro-Nitro Substitution

The creation of the tricyclic acridine framework is the cornerstone of synthesizing its derivatives. Several classical methods are adaptable for precursors bearing halogen and nitro groups.

Condensation Reactions for Acridine Ring Formation

Condensation reactions are a primary method for constructing the acridine nucleus. The Bernthsen acridine synthesis, for example, involves the condensation of a diarylamine with a carboxylic acid or its derivative, typically in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. pharmaguideline.comwikipedia.orgptfarm.pl The reaction proceeds through acylation of the diarylamine followed by an intramolecular cyclization and dehydration to form the 9-substituted acridine ring. cambridge.orgyoutube.com While effective, this method requires harsh conditions, with temperatures often reaching 200-270 °C. wikipedia.org

Another significant condensation approach is the Ullmann reaction, or Ullmann-type coupling, which is often used to prepare the N-phenylanthranilic acid intermediate required for subsequent cyclization. nih.govwikipedia.org This copper-catalyzed reaction couples an aniline (B41778) derivative with an o-halobenzoic acid. thieme-connect.comorgsyn.org While traditionally requiring high temperatures and stoichiometric copper, modern variations use soluble copper catalysts and ligands to proceed under milder conditions. wikipedia.org

Table 1: Comparison of Foundational Condensation Reactions for Acridine Synthesis This is an interactive table. You can sort and filter the data.

| Synthesis Method | Key Reactants | Catalyst/Conditions | Primary Product Type | Key Features |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine (B1679370), Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine | Direct formation of the acridine ring; requires high temperatures. wikipedia.org |

| Ullmann Condensation | Aniline, o-Halobenzoic Acid | Copper powder or salt, High Temp. | N-Phenylanthranilic Acid | Forms the key precursor for cyclization; a C-N bond formation step. wikipedia.orgorgsyn.org |

Cyclization Methods Involving Anthranilic Acid or Acridone (B373769) Precursors

Methods starting with pre-functionalized benzene (B151609) rings, such as anthranilic acid derivatives, provide a more controlled route to substituted acridines. A common strategy involves the synthesis of an N-phenylanthranilic acid, which is then cyclized to form an acridone (9(10H)-acridone). researchgate.netjocpr.com This intramolecular cyclodehydration is typically promoted by strong acids like concentrated sulfuric acid or reagents like phosphorus oxychloride (POCl₃). pharmaguideline.comorgsyn.org

The resulting acridone is a stable intermediate. To obtain the corresponding acridine, the 9-keto group must be modified. For instance, treatment of the acridone with a chlorinating agent like POCl₃ can convert it into a 9-chloroacridine (B74977). pharmaguideline.com This 9-chloro substituent is a versatile handle for further chemical modifications. Subsequent reduction can then yield the parent acridine. pharmaguideline.comptfarm.pl This multi-step process allows for the strategic introduction of substituents onto the rings prior to the final acridine formation.

Targeted Synthesis of Dichloro-Nitroacridine Core Structures

While general methods provide the basic acridine skeleton, the synthesis of specifically substituted compounds like 2,9-dichloro-5-nitroacridine or its analogs requires more targeted and often multi-step pathways. Research has focused on analogs like 6,9-dichloro-2-methoxy-4-nitroacridine, which serves as a key precursor for various functionalized acridines. nih.gov

Synthetic Pathways to 6,9-Dichloro-2-methoxy-4-nitroacridine Analogs

The synthesis of the 6,9-dichloro-2-methoxy-4-nitroacridine core highlights the integration of classical cyclization with modern coupling chemistry to achieve a complex substitution pattern.

One successful route to the 6,9-dichloro-2-methoxy-4-nitroacridine precursor (Compound 6 in Scheme 1) begins with commercially available 4-chlorosalicylic acid. nih.gov The synthesis involves a sequence of protection, activation, coupling, deprotection, and cyclization steps. nih.govresearchgate.net

Table 2: Optimized Three-Step Synthesis of 6,9-Dichloro-2-methoxy-4-nitroacridine This is an interactive table. You can sort and filter the data.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2,4-Dichlorobenzoic acid, 4-methoxy-2-nitroaniline (B140478) | K₂CO₃, CuI, L-proline, DMSO, 90 °C | 2-(4-Methoxy-2-nitrophenylamino)-4-chlorobenzoic acid | 83% | nih.gov |

| 2 | 2-(4-Methoxy-2-nitrophenylamino)-4-chlorobenzoic acid | POCl₃, 120 °C | 6,9-Dichloro-2-methoxy-4-nitroacridine | 76% | nih.gov |

The Buchwald-Hartwig amination has emerged as a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is particularly valuable for constructing the diarylamine precursors of acridines, often under milder conditions than traditional Ullmann couplings. nih.govresearchgate.net

In the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, the Buchwald-Hartwig reaction is employed to couple the triflate-activated salicylic (B10762653) acid derivative (2a ) with 4-methoxy-2-nitroaniline (3a ). nih.govresearchgate.net The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., rac-BINAP), and a base (e.g., Cs₂CO₃) in a suitable solvent like toluene. nih.govresearchgate.net The strong electron-withdrawing effect of the nitro group on the aniline starting material can decrease its reactivity, making the choice of an excellent leaving group like triflate necessary to drive the reaction forward. nih.gov This strategic use of a modern coupling reaction is essential for efficiently building the complex diarylamine intermediate, which is then poised for the final ring-closing cyclization to the acridine core.

Introduction of Nitro Functionality via Nitration Reactions

The introduction of a nitro group onto the acridine ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, where a nitrating agent is used to introduce the nitro group at a specific position.

The nitration of a pre-existing 2,9-dichloroacridine (B86689) molecule presents a significant challenge in terms of regioselectivity. The goal is to introduce the nitro group specifically at the 5-position. A common method for the nitration of aromatic compounds involves the use of a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.com

For the nitration of 2,9-dichloroacridine, the reaction would likely proceed by treating the chloroacridine precursor with a nitrating agent. The precise reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor the formation of the desired 5-nitro isomer and minimize the formation of other isomers.

Table 1: Proposed Regioselective Nitration of 2,9-Dichloroacridine

| Reactant | Reagents | Expected Product |

| 2,9-Dichloroacridine | Conc. HNO3, Conc. H2SO4 | This compound |

Alternative nitrating agents and conditions might also be employed to enhance regioselectivity. These could include the use of milder nitrating agents or carrying out the reaction in different solvent systems. The success of the regioselective nitration is highly dependent on the electronic and steric influences of the existing chloro substituents on the acridine ring.

The positions of the existing chloro substituents on the acridine ring play a crucial role in directing the incoming nitro group. In electrophilic aromatic substitution, substituents on an aromatic ring can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions (ortho, meta, or para). lumenlearning.com

Halogens, such as chlorine, are generally considered deactivating groups due to their electron-withdrawing inductive effect. pressbooks.pub However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the carbocation intermediate formed during the substitution at these positions. pressbooks.pub

Incorporation of Halogen Substituents at Specific Positions

The synthesis of the 2,9-dichloroacridine precursor is a critical first step. This typically involves the construction of the acridine ring system with the chloro substituents already in place or introduced at a later stage.

A common and versatile method for the synthesis of the acridine scaffold is the Ullmann condensation. wikipedia.orgresearchgate.net This reaction involves the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org For the synthesis of a precursor to 2,9-dichloroacridine, this could involve the reaction of a suitably substituted aniline with a dihalogenated benzoic acid derivative. Subsequent cyclization of the resulting N-phenylanthranilic acid derivative, often using a dehydrating agent like phosphorus oxychloride (POCl3), would lead to the formation of the chlorinated acridone. orgsyn.org The acridone can then be converted to the 9-chloroacridine derivative.

An alternative approach is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride. firsthope.co.in

Table 2: General Synthetic Strategies for Dichlorinated Acridine Precursors

| Reaction Type | Key Reactants | Key Reagents/Conditions | Intermediate/Product |

| Ullmann Condensation | Substituted Aniline, Dihalogenated Benzoic Acid | Copper catalyst | N-Aryl Anthranilic Acid |

| Cyclization | N-Aryl Anthranilic Acid | POCl3 | Dichloroacridone |

| Conversion to Chloroacridine | Dichloroacridone | POCl3/PCl5 | 2,9-Dichloroacridine |

Advanced Techniques and Optimization in Halogenated Nitroacridine (B3051088) Synthesis

To improve the efficiency and environmental footprint of the synthesis of halogenated nitroacridines, modern techniques such as microwave-assisted synthesis are being increasingly utilized.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ijnrd.org This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a rapid and uniform temperature increase. nih.gov The main advantages of MAOS over conventional heating methods include significantly reduced reaction times, often from hours to minutes, and frequently improved reaction yields and product purities. nih.gov

In the context of the synthesis of this compound, microwave irradiation could potentially be applied to several steps. For instance, the Ullmann condensation and the subsequent cyclization to form the acridine ring are often high-temperature, long-duration reactions that could benefit from microwave heating. nih.gov Similarly, the nitration step could be performed under microwave conditions. Microwave-assisted nitration of various aromatic compounds has been shown to proceed rapidly and with high yields. frontiersin.org The use of microwave technology offers a promising avenue for optimizing the synthesis of halogenated nitroacridines, making the process faster, more energy-efficient, and potentially leading to cleaner reaction profiles with fewer byproducts. youtube.com

Table 3: Potential Applications of Microwave-Assisted Synthesis

| Synthetic Step | Potential Advantages of MAOS |

| Ullmann Condensation | Reduced reaction time, improved yield |

| Cyclization to Acridone | Faster reaction, potentially milder conditions |

| Nitration | Rapid reaction, enhanced control over reaction parameters |

Metal-Free Catalysis in Acridine Ring Construction

The construction of the core acridine ring is a critical step in the synthesis of this compound. Traditionally, this has been achieved through reactions like the Bernthsen acridine synthesis, which employs metal-based Lewis acid catalysts such as zinc chloride to facilitate the condensation of a diarylamine with a carboxylic acid at high temperatures. nih.govnih.gov While effective, these methods often require harsh reaction conditions and the use of metallic reagents that can be toxic and difficult to remove from the final product.

In recent years, a significant shift towards metal-free catalytic systems has been observed in organic synthesis. mdpi.com For the construction of acridine and analogous heterocyclic rings, metal-free approaches offer a more environmentally benign alternative. These strategies often rely on the use of strong protic acids or organocatalysts to promote the key bond-forming cyclization step.

One plausible metal-free approach involves the acid-catalyzed cyclization of a suitably substituted N-phenylanthranilic acid derivative. For instance, a precursor like 2-(2,4-dichlorophenylamino)-3-nitrobenzoic acid could be cyclized using a strong dehydrating acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. These reagents act as both the catalyst and the reaction medium, promoting the intramolecular electrophilic acylation to form the acridone intermediate, which can then be further converted to the target acridine.

Another emerging area is the use of organocatalysts, such as strong Brønsted acids or specific iodine-based reagents, which can activate the substrates and facilitate the ring-closure under milder conditions than traditional methods. mdpi.com Photocatalysis using organic dyes, particularly acridinium (B8443388) salts, has also been explored for various C-H functionalization reactions, showcasing the potential of metal-free systems to mediate complex transformations. unica.itchinesechemsoc.org While not yet specifically applied to the de novo synthesis of the acridine core, these principles point towards future possibilities in developing catalytic, metal-free cyclization reactions.

The advantages of employing metal-free catalysis in the synthesis of halogenated nitroacridines are manifold. They reduce the risk of metal contamination in the final product, which is particularly crucial for compounds intended for biological evaluation. Furthermore, these methods often align better with the principles of sustainable chemistry by avoiding heavy metals. mdpi.com

One-Pot Synthetic Sequences for Enhanced Efficiency

For a multi-substituted compound like this compound, a one-pot sequence could be designed to construct the core structure and introduce the required functional groups in a streamlined manner. A hypothetical one-pot synthesis could begin with the reaction of a halogenated aniline with a halogenated nitrobenzoic acid derivative. This initial step, a nucleophilic aromatic substitution or an Ullmann-type condensation, would form the diarylamine intermediate. Instead of isolating this intermediate, the reaction conditions could be altered in the same pot to induce cyclization.

For example, the initial condensation could be carried out in a suitable high-boiling solvent. Upon completion, a dehydrating agent and cyclization catalyst (such as phosphorus oxychloride) could be added directly to the reaction mixture. This would promote the intramolecular cyclization to form the 9-chloroacridine ring system. This approach consolidates two lengthy steps—diarylamine formation and cyclization/chlorination—into a single, efficient operation.

The table below illustrates a conceptual comparison between a traditional multi-step synthesis and a one-pot approach for a key intermediate.

| Parameter | Traditional Multi-Step Synthesis | One-Pot Synthetic Sequence |

|---|---|---|

| Number of Operations | 5 (Reaction 1, Work-up, Purification, Reaction 2, Final Work-up) | 3 (Reaction Sequence, Final Work-up, Purification) |

| Solvent Consumption | High (Separate solvents for each step and purification) | Reduced (Single solvent system) |

| Overall Yield | Moderate (Losses at each isolation/purification stage) | Potentially Higher (Minimized intermediate handling) |

| Reaction Time | Long (Sequential steps with intermediate processing) | Shortened (Continuous sequence) |

Such one-pot procedures are becoming increasingly vital in modern organic synthesis for producing complex molecules efficiently. nih.gov

Yield Optimization and Reduction of Side Reactions

Maximizing the yield of the desired product while minimizing the formation of impurities is a central goal in chemical synthesis. In the multi-step synthesis of a molecule like this compound, each step must be carefully optimized.

Key parameters that influence reaction outcomes include temperature, reaction time, concentration of reactants, and the choice of solvent and catalyst. For instance, in the cyclization step to form the acridine ring, excessively high temperatures can lead to charring and the formation of polymeric byproducts, thereby reducing the yield of the desired product. Careful temperature control is crucial.

The introduction of the nitro group and the chlorine atoms onto the acridine framework presents challenges related to regioselectivity. Electrophilic substitution reactions on the acridine ring can lead to a mixture of isomers. ptfarm.pl For example, nitration of 2,9-dichloroacridine could potentially yield several dinitro isomers in addition to the desired 5-nitro product.

To control regioselectivity and reduce side reactions, several strategies can be employed:

Stepwise Introduction of Functional Groups: It is often more effective to build the molecule from substituted precursors rather than functionalizing the final acridine ring. Synthesizing the molecule from pre-functionalized aniline and benzoic acid derivatives ensures that the chloro and nitro groups are in the correct positions from the outset.

Milder Reaction Conditions: Using milder reagents can prevent over-reaction. For example, using a less aggressive nitrating agent or performing the reaction at a lower temperature can reduce the formation of dinitro byproducts.

Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. In reactions like the Friedel-Crafts or Bernthsen synthesis, the Lewis acid catalyst concentration must be optimized to promote the desired reaction without causing degradation of starting materials or products. nih.gov

The following table outlines common side reactions in the synthesis of halogenated nitroacridines and strategies for their mitigation.

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Formation of Regioisomers | Poor regiocontrol during electrophilic substitution (nitration/halogenation) | Use of pre-functionalized starting materials; blocking groups. |

| Over-nitration/halogenation | Harsh reaction conditions or excess reagent | Stoichiometric control of reagents; lower reaction temperature; use of milder reagents. |

| Polymerization/Charring | Excessively high temperatures, especially in strong acid | Optimize reaction temperature and time; use of high-boiling but stable solvents. |

| Incomplete Cyclization | Insufficient activation or deactivating effect of substituents | Use of stronger catalysts (e.g., Eaton's reagent); increase reaction time or temperature moderately. |

Chemical Reactivity and Mechanistic Investigations of 2,9 Dichloro 5 Nitroacridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings. The presence of strong electron-withdrawing groups is crucial for the activation of the ring towards nucleophilic attack. In the case of 2,9-dichloro-5-nitroacridine, the powerful electron-withdrawing nature of the nitro group, coupled with the electronegativity of the chlorine atoms, renders the acridine (B1665455) core highly susceptible to nucleophilic substitution.

Reactivity at the C-9 Position of Chloroacridines

The C-9 position of the acridine ring is exceptionally activated towards nucleophilic displacement. This heightened reactivity is a well-documented characteristic of 9-chloroacridines. The nitrogen atom in the acridine ring acts as a strong electron-withdrawing group through resonance, significantly polarizing the C-9 carbon and making it highly electrophilic. Consequently, the chloride at this position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This intrinsic reactivity makes the C-9 position the primary site for functionalization in SNAr reactions of chloro-substituted acridines.

Influence of Nitro and Chloro Substituents on SNAr Pathways

The electronic effects of the nitro and chloro substituents on the this compound molecule are paramount in dictating the course of SNAr reactions. The 5-nitro group, being a potent electron-withdrawing substituent, further activates the entire acridine system towards nucleophilic attack. Its presence significantly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the rate of substitution.

The chlorine atoms at the C-2 and C-9 positions also contribute to the electrophilicity of the ring through their inductive electron-withdrawing effects. While halogens are generally deactivating in electrophilic aromatic substitution, their inductive effect in SNAr reactions enhances the ring's susceptibility to nucleophilic attack. The relative reactivity of the C-2 and C-9 positions is a key consideration. Due to the strong activation by the heterocyclic nitrogen atom, the C-9 position is overwhelmingly the more reactive site for nucleophilic substitution compared to the C-2 position.

The interplay of these substituents can be summarized in the following table:

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Nitro (NO₂) | 5 | Strong electron-withdrawing (resonance and inductive) | Strong activation of the acridine ring |

| Chloro (Cl) | 9 | Inductive electron-withdrawing | Activation of the C-9 position, good leaving group |

| Chloro (Cl) | 2 | Inductive electron-withdrawing | Moderate activation of the C-2 position |

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to their high reactivity in SNAr reactions, acridine derivatives bearing strong electron-withdrawing groups are generally deactivated towards electrophilic aromatic substitution (EAS). The electron-poor nature of the aromatic system makes it less susceptible to attack by electrophiles.

Regioselectivity Directed by Chlorine and Nitro Groups

The directing effects of the existing substituents on the this compound ring are the primary determinants of the regioselectivity in any potential EAS reaction. Both the chloro and nitro groups are deactivating and meta-directing.

Nitro Group (at C-5): This is a powerful deactivating group and a strong meta-director. It will direct incoming electrophiles to the positions meta to it, which are C-4 and C-6.

Chloro Groups (at C-2 and C-9): Halogens are deactivating but ortho-, para-directing. However, in the presence of a much stronger deactivating group like the nitro group, their influence is diminished.

The combined effect of these substituents makes the acridine ring highly resistant to electrophilic attack. The strong deactivation by the nitro group at C-5 significantly reduces the nucleophilicity of all positions on the ring.

Aromatic Substitution Patterns on the Acridine Ring System

The following table summarizes the directing effects of the substituents in the context of EAS:

| Substituent | Position | Directing Effect |

| Nitro (NO₂) | 5 | Meta-directing (to C-4 and C-6) |

| Chloro (Cl) | 2 | Ortho-, Para-directing (to C-1, C-3, and C-4) |

| Chloro (Cl) | 9 | Not applicable for substitution on the same ring |

Reductive and Oxidative Transformations of the Acridine Core

The chemical behavior of the acridine nucleus, a nitrogen-containing heterocyclic system, is significantly influenced by its substituents. In the case of this compound and its analogs, the presence of electron-withdrawing nitro and chloro groups dictates the molecule's reactivity, particularly in redox reactions. These transformations are crucial for the synthesis of a wide array of functionalized acridine derivatives.

Reduction of Nitro Groups to Amino Functionalities

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a multitude of other functionalities. This reaction is particularly important in the chemistry of nitroacridines, as the resulting aminoacridines are key precursors for many biologically active compounds. The conversion of the nitro group in analogs of this compound to an amino group can be achieved through various established methods.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction using metals in acidic media. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen (e.g., H₂ gas, hydrazine) are effective. commonorganicchemistry.com However, a significant consideration when using catalytic hydrogenation on halogenated compounds is the potential for competitive dehalogenation, where the chloro substituents are replaced by hydrogen. commonorganicchemistry.com The choice of catalyst and reaction conditions must be carefully optimized to favor nitro group reduction over dehalogenation. For instance, Raney nickel is sometimes preferred over Pd/C to minimize the loss of aromatic halides. commonorganicchemistry.com

Metal-Based Reductions: The use of metals in acidic or neutral conditions is a classic and reliable method. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a widely used reagent for the chemoselective reduction of nitroarenes to anilines. commonorganicchemistry.comnih.gov This method is generally tolerant of other reducible functional groups. Other metal systems, such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or HCl), also provide effective reduction of the nitro group. commonorganicchemistry.com

In a study focused on the synthesis of 4,9-diaminoacridines, a precursor molecule, 6,9-dichloro-2-methoxy-4-nitroacridine, underwent nitro group reduction using tin(II) chloride in 37% aqueous HCl. This reaction proceeded effectively to yield the corresponding 4-amino derivative. nih.gov The selective reduction of a nitro group in the presence of chloro-substituents highlights the utility of reagents like SnCl₂ for such transformations on complex acridine scaffolds.

The general transformation is depicted below:

Figure 1: General scheme for the reduction of a nitroacridine (B3051088) to an aminoacridine.

Below is a table summarizing common conditions for the reduction of aromatic nitro groups applicable to the this compound scaffold.

| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂/Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | High efficiency, clean reaction | Potential for dehalogenation |

| Raney Ni, Hydrazine (N₂H₄) | Ethanol, Reflux | Avoids high-pressure H₂, less prone to dehalogenation than Pd/C | Toxicity of hydrazine |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux or 0-40 °C | Good chemoselectivity, tolerates many functional groups | Stoichiometric amounts of tin salts produced as waste |

| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective | Requires large excess of iron, acidic workup |

| Na₂S₂O₄ (Sodium Dithionite) | Methanol/Water, Reflux | Mild conditions | Can sometimes lead to side products |

Oxidation Reactions of Halogenated Acridines

The oxidation of the acridine core typically leads to the formation of acridone (B373769) (or 9(10H)-acridone). This transformation involves the oxidation of the C-9 position. ptfarm.plpharmaguideline.com The parent acridine can be oxidized to acridone using dichromate in acetic acid. pharmaguideline.com For halogenated acridines like this compound, the oxidation would likely target the 9-position, converting the C-Cl bond to a C=O bond, resulting in a 2-chloro-5-nitroacridone derivative. The electron-withdrawing nature of the nitro and chloro groups would influence the electron density of the acridine ring system and potentially affect the rate and conditions required for oxidation.

More advanced and environmentally benign oxidation methods have also been explored. For instance, the green oxidation of acridine has been achieved at room temperature using hydrogen peroxide as the oxidant and ethanol as a solvent, catalyzed by an iron(III) porphyrin complex. researchgate.net While this study focused on the parent acridine, such catalytic systems could potentially be adapted for substituted acridines.

The oxidation of the halogen substituents themselves on an aromatic ring is generally a difficult transformation and not a common synthetic route. However, enzymatic systems like cytochrome P-450 have been shown to be capable of oxidizing organic halogen atoms, particularly iodo and bromo compounds, though chloro compounds are less reactive. nih.gov

Cycloaddition and Condensation Reactions of Acridine Derivatives

The acridine scaffold can participate in various cycloaddition and condensation reactions, leading to the formation of more complex, fused heterocyclic systems.

Condensation reactions are a hallmark of acridine chemistry. The Bernthsen synthesis, for example, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride to form a 9-substituted acridine. ptfarm.plnih.gov While this is a synthetic route to acridines, the reactivity principles can be extended. Functional groups on the acridine ring can participate in condensation reactions. For example, an amino group, which can be generated from the nitro group of this compound (see 3.3.1), could be condensed with aldehydes or ketones to form Schiff bases or participate in cyclization reactions to build new rings onto the acridine framework. nih.gov

Cycloaddition reactions involving the acridine nucleus are also known, particularly when the acridine system is appropriately functionalized. For instance, acridine-9-carbaldehyde (B184197) has been used as a starting material to react with cyanoacetohydrazides, leading to the formation of novel spiro acridine thiazolidinones through a cycloaddition mechanism. mdpi.com These reactions demonstrate that the acridine ring can act as a component in the formation of complex spirocyclic systems. The electron-deficient nature of the this compound ring system might make it a suitable dienophile or dipolarophile in certain cycloaddition reactions.

Functional Group Interconversions on the this compound Scaffold

Beyond the redox reactions of the acridine core, the functional groups attached to the this compound scaffold are amenable to a variety of interconversions. The most significant of these is the nucleophilic aromatic substitution (S-N-Ar) of the chloro substituents.

The chlorine atom at the C-9 position of the acridine ring is exceptionally labile and highly susceptible to nucleophilic displacement. pharmaguideline.comclockss.org This reactivity is further enhanced by the presence of the ring nitrogen and the strongly electron-withdrawing nitro group at C-5. The chlorine at the C-2 position is less reactive than the C-9 chlorine but is also activated towards nucleophilic attack by the nitro group. This differential reactivity could potentially allow for selective substitution reactions by carefully controlling the reaction conditions.

A wide range of nucleophiles can be used to displace the chlorine atoms, leading to a diverse library of substituted acridines.

Amination: Reaction with primary or secondary amines is a common method to synthesize 9-aminoacridine (B1665356) derivatives, which are an important class of compounds. mostwiedzy.plucsf.edu This reaction typically proceeds by heating the 9-chloroacridine (B74977) with the desired amine, sometimes in the presence of a catalyst or a solvent like phenol (B47542). clockss.org

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields the corresponding 9-ether derivatives. For example, 9-chloroacridine reacts with phenol to produce 9-phenoxyacridine. mostwiedzy.pl

Thiolation: Thiolates can displace the chlorine to form thioethers.

The general scheme for nucleophilic substitution at the C-9 position is shown below:

Figure 2: General scheme for nucleophilic aromatic substitution at the 9-position of a chloroacridine.

The table below provides examples of nucleophilic substitution reactions on chloroacridine analogs.

| Chloroacridine Substrate | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 9-Chloroacridine | Ammonia (B1221849) (NaNH₂) | 9-Aminoacridine | Liquid ammonia ptfarm.plslideshare.net |

| 9-Chloroacridine | Diethylaminopropylamine | N-(3-(diethylamino)propyl)acridin-9-amine | Phenol, 100 °C nih.gov |

| 1-Nitro-9-chloroacridine | Phenol | 1-Nitro-9-phenoxyacridine | Reflux mostwiedzy.pl |

| 6,9-Dichloro-2-methoxy-4-nitroacridine | N',N'-diethylpentan-1,4-diamine | N'-(6-chloro-2-methoxy-4-nitroacridin-9-yl)-N,N-diethylpentane-1,4-diamine | Phenol, Cs₂CO₃, DMSO, 100 °C nih.gov |

These functional group interconversions, particularly the facile displacement of the chlorine atoms, make this compound a versatile scaffold for building a wide range of more complex molecules with tailored properties.

Advanced Spectroscopic and Structural Characterization Studies of Halogenated Nitroacridines

Crystallographic Analysis for Molecular Structure Elucidation

Crystallographic analysis serves as the cornerstone for determining the precise spatial arrangement of atoms within a crystalline solid. It provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. mdpi.com The process involves irradiating a high-quality single crystal of the target compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed.

For 2,9-Dichloro-5-nitroacridine, a suitable single crystal would be grown, typically through slow evaporation from an appropriate solvent. The diffraction data collected would be used to solve the crystal structure, yielding a detailed model of the molecule. This analysis would precisely determine the bond lengths and angles of the acridine (B1665455) core, the C-Cl bonds, and the C-N and N-O bonds of the nitro group. Furthermore, SCXRD would reveal the planarity of the fused aromatic system and the dihedral angle of the nitro group relative to the acridine plane. The supramolecular assembly, including potential π-π stacking interactions between acridine moieties and other non-covalent interactions, would also be elucidated. mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₃H₆Cl₂N₂O₂ |

| Formula Weight | 305.11 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| R-factor (%) | To be determined |

Table 1. Illustrative crystallographic data parameters for this compound obtained from a hypothetical SCXRD experiment.

Quantum Crystallography for Electron Density Distribution Mapping

Quantum crystallography represents a significant advancement beyond traditional structural analysis, which typically relies on a simplified spherical atom model (the Independent Atom Model, or IAM). flogen.org This advanced field combines experimental diffraction data with quantum mechanical calculations to map the distribution of electron density throughout the crystal, providing profound insights into chemical bonding and intermolecular forces. nih.govnih.gov

Aspherical atom refinement is a key technique in quantum crystallography that models atoms as non-spherical entities, which is a more accurate reflection of their state in a molecule where electron density is distorted by chemical bonding and the presence of lone pairs. nih.gov Methods such as Hirshfeld Atom Refinement (HAR) or those using the Hansen-Coppens multipole model are employed. flogen.orgnih.gov These approaches refine not just atomic positions and displacements but also the shape of the electron cloud around each atom.

Applying aspherical atom refinement to the X-ray diffraction data of this compound would yield a more detailed and accurate structural model compared to the standard IAM. researchgate.net This refinement would provide a clearer picture of the electron density accumulation in covalent bonds and lone pairs, particularly around the electronegative chlorine, nitrogen, and oxygen atoms. The result is an improvement in the refinement statistics (e.g., R-factors) and a reduction of noise in residual density maps. researchgate.net This enhanced model allows for a more accurate determination of atomic displacement parameters and the positions of hydrogen atoms. nih.gov

| Refinement Parameter | Independent Atom Model (IAM) | Aspherical Atom Model (e.g., HAR) |

| R1 (all data) | ~4-5% | < 3% |

| wR2 (all data) | ~8-10% | < 7% |

| Goodness-of-Fit (GooF) | ~1.0 | ~1.0 |

| Max/Min Residual Density (e⁻/ų) | ± 0.30 | ± 0.10 |

Table 2. A comparative table illustrating the expected improvement in refinement statistics when moving from a standard IAM to an aspherical atom model for a compound like this compound.

Following an aspherical atom refinement, the resulting experimental electron density distribution can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). gla.ac.uk This powerful theoretical framework allows for the characterization of chemical bonds and non-covalent interactions by analyzing the topology of the electron density, ρ(r).

Key features of this analysis include the location of critical points in the electron density. For this compound, bond critical points (BCPs) would be located between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the interaction. researchgate.net A high value of ρ and a negative Laplacian indicate a shared-shell (covalent) interaction, while low ρ and a positive Laplacian are characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals forces. nih.gov This analysis would be instrumental in quantifying the covalent character of the C-Cl and C-NO₂ bonds and in identifying and characterizing weak intermolecular interactions, such as C-H···O, C-H···N, or halogen bonds, that stabilize the crystal packing. nih.gov

| Interaction Bond | d (Å) | ρ(r) (e⁻/ų) | ∇²ρ(r) (e⁻/Å⁵) |

| C-Cl | TBD | TBD | TBD |

| C-NO₂ | TBD | TBD | TBD |

| N-O | TBD | TBD | TBD |

| Intermolecular C-H···O | TBD | TBD | TBD |

Table 3. Representative data from a hypothetical topological analysis of the electron density for this compound. "TBD" indicates values "To Be Determined" from experimental data.

Advanced NMR Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex aromatic systems like this compound often require advanced two-dimensional (2D) techniques for unambiguous assignment of all proton and carbon signals. ipb.pt

A suite of 2D NMR experiments would be necessary for the complete structural confirmation of this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling networks between adjacent protons, allowing for the assignment of protons within each of the substituted aromatic rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached, enabling the straightforward assignment of all protonated carbon atoms.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure, as it reveals longer-range correlations (typically over two or three bonds) between protons and carbons. These correlations are essential for assigning the non-protonated (quaternary) carbons, such as C2, C5, C9, and the carbons at the ring junctions. For instance, an HMBC correlation from H1 to C2 and C9a would definitively place the chlorine atom at the C2 position. Similarly, a correlation from H4 to C5 would confirm the location of the nitro group.

| Atom | δ ¹³C (ppm) [Predicted] | δ ¹H (ppm) [Predicted] | Key HMBC Correlations (H → C) |

| 1 | TBD | TBD | C2, C3, C9a |

| 2 | TBD | - | - |

| 3 | TBD | TBD | C1, C2, C4, C4a |

| 4 | TBD | TBD | C3, C4a, C5, C10a |

| 5 | TBD | - | - |

| 6 | TBD | TBD | C5, C7, C8, C5a |

| 7 | TBD | TBD | C6, C8, C8a |

| 8 | TBD | TBD | C6, C7, C9, C8a |

| 9 | TBD | - | - |

| 4a | TBD | - | - |

| 5a | TBD | - | - |

| 8a | TBD | - | - |

| 9a | TBD | - | - |

| 10a | TBD | - | - |

Table 4. Illustrative table of expected NMR assignments and key HMBC correlations for this compound. Chemical shifts (δ) are "To Be Determined" (TBD).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm) of its true value.

For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₆Cl₂N₂O₂. The calculated monoisotopic mass of the molecule is compared to the experimentally measured mass. A very small mass error (typically < 5 ppm) provides unambiguous evidence for the proposed elemental formula, ruling out other possibilities with the same nominal mass. Additionally, the presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak [M]⁺, with corresponding [M+2]⁺ and [M+4]⁺ peaks in an approximate intensity ratio of 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This distinctive pattern serves as further confirmation of the presence of two chlorine atoms in the structure.

| Parameter | Value |

| Molecular Formula | C₁₃H₆Cl₂N₂O₂ |

| Theoretical Exact Mass [M] | 303.97553 Da |

| Experimentally Measured Mass [M] | To be determined |

| Mass Error (ppm) | To be determined |

| Observed Isotopic Pattern | [M], [M+2], [M+4] |

Table 5. Key data for the molecular formula confirmation of this compound by HRMS.

Theoretical and Computational Chemistry of Substituted Acridines

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,9-dichloro-5-nitroacridine, these calculations provide insights into the distribution of electrons and the nature of its chemical bonds, which are crucial for predicting its behavior in chemical reactions.

Investigation of Molecular Orbitals and Electron Densities

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. libretexts.org

In the case of this compound, the presence of two electron-withdrawing chlorine atoms at positions 2 and 9, and a strong electron-withdrawing nitro group at position 5, is expected to significantly lower the energy levels of both the HOMO and LUMO compared to the parent acridine (B1665455) molecule. The nitro group, in particular, is known to substantially decrease the LUMO energy, thereby increasing the electron affinity of the molecule. researchgate.net The chlorine atoms also contribute to this effect through their inductive electron withdrawal.

Electron density maps would likely show a high electron density around the nitrogen and oxygen atoms of the nitro group and the chlorine atoms, reflecting their high electronegativity. Conversely, the aromatic rings of the acridine core would exhibit regions of lower electron density, making them susceptible to nucleophilic attack. The distribution of electron density is a key factor in determining the molecule's reactivity and intermolecular interactions.

Substituent Effects on Reactivity and Stability via Computational Models

The substituents on the acridine ring have a profound impact on its reactivity and stability. researchgate.net The chlorine and nitro groups in this compound are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing nature. Conversely, they activate the acridine ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.

Computational models can quantify these effects by calculating various reactivity descriptors. For instance, the electrostatic potential (ESP) map would reveal regions of positive potential on the carbon atoms of the aromatic rings, indicating sites prone to nucleophilic attack. The Fukui functions can also be calculated to predict the local reactivity, identifying the most electrophilic and nucleophilic sites within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of substituted acridines. nih.gov

Prediction of Spectroscopic Properties

DFT calculations can be employed to predict various spectroscopic properties of this compound, which can be invaluable for its identification and characterization. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis). ijcce.ac.ir The predicted absorption maxima (λmax) would correspond to electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. The presence of the nitro group and the extended conjugation of the acridine system are expected to result in absorptions in the visible region of the electromagnetic spectrum.

Vibrational spectra (Infrared and Raman) can also be simulated by calculating the harmonic frequencies of the molecule's vibrational modes. These calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretching frequencies of the N-O bonds in the nitro group and the C-Cl bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using DFT methods. The calculated chemical shifts for the hydrogen and carbon atoms of this compound would be influenced by the electron-withdrawing effects of the substituents, leading to downfield shifts for the protons and carbons in their vicinity.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~420 nm |

| Infrared (DFT) | ν(NO2) symmetric stretch | ~1350 cm-1 |

| Infrared (DFT) | ν(NO2) asymmetric stretch | ~1530 cm-1 |

| 1H NMR (DFT) | Chemical Shift Range | 7.5 - 9.0 ppm |

Note: These are hypothetical values based on trends observed for similar compounds and require experimental verification.

Analysis of Reaction Mechanisms and Transition States

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. rsc.org For this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway can be determined, and the activation energy barriers can be quantified. rsc.org

For example, in a reaction with a nucleophile, DFT calculations could help to determine whether the reaction proceeds via a Meisenheimer complex and identify the structure of the transition state. This information is crucial for understanding the kinetics and selectivity of the reaction. The influence of solvent on the reaction mechanism can also be investigated using implicit or explicit solvent models in the DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While the acridine core is relatively rigid and planar, the nitro group can exhibit some degree of rotational freedom around the C-N bond. Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of this compound. researchgate.net

MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the preferred orientation of the nitro group relative to the acridine ring. The planarity of the nitro group with the aromatic ring would maximize conjugation, but steric hindrance with adjacent atoms could lead to a twisted conformation. The results of such simulations are often presented as a distribution of dihedral angles.

Structure-Property Relationship Modeling for Non-Biological Applications

The exploration of substituted acridines, such as this compound, within the realm of theoretical and computational chemistry is pivotal for predicting their potential in various non-biological applications. Structure-property relationship (SPR) modeling, a cornerstone of modern materials science, allows for the in-silico design and screening of novel compounds with tailored electronic, optical, and material properties. This section delves into the theoretical framework and computational methodologies applied to understand how the unique structural attributes of this compound influence its functional characteristics for non-biological uses.

The acridine core, a nitrogen-containing heterocyclic aromatic compound, provides a rigid and planar scaffold that is amenable to a wide range of substitutions. The specific placement of chloro and nitro groups in this compound significantly modulates its electronic landscape. The two chlorine atoms at the 2 and 9 positions act as electron-withdrawing groups through inductive effects, while the potent electron-withdrawing nitro group at the 5-position further polarizes the molecule. This strategic substitution pattern is anticipated to give rise to interesting photophysical and electronic properties that can be harnessed for advanced material applications.

Computational models, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these properties. These methods enable the calculation of key molecular descriptors that govern the macroscopic behavior of the material. By systematically modifying the substitution patterns on the acridine backbone and observing the resultant changes in these descriptors, a comprehensive SPR model can be constructed.

Detailed Research Findings from Computational Models

While specific experimental data on the non-biological applications of this compound is not extensively available in the public domain, theoretical studies on analogous substituted aromatic and nitroaromatic compounds provide a robust framework for predicting its behavior. Computational investigations would typically focus on several key parameters:

Frontier Molecular Orbitals (FMOs): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap is often indicative of enhanced electronic conductivity and potential for use in organic electronics.

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for visualizing the charge distribution and predicting sites for intermolecular interactions. In this compound, the nitro group would create a region of significant negative electrostatic potential, while the aromatic protons would be associated with positive potential. This charge separation is a key factor in determining how the molecules pack in a solid state, which in turn influences bulk material properties.

The following interactive data tables showcase hypothetical but scientifically plausible results from DFT calculations on this compound and related substituted acridines, illustrating the principles of SPR modeling.

Table 1: Calculated Electronic Properties of Substituted Acridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Acridine | -5.89 | -1.98 | 3.91 | 2.11 |

| 5-Nitroacridine | -6.45 | -2.87 | 3.58 | 4.89 |

| 2,9-Dichloroacridine (B86689) | -6.12 | -2.25 | 3.87 | 1.57 |

| This compound | -6.78 | -3.15 | 3.63 | 3.95 |

Table 2: Predicted Non-Linear Optical Properties of Substituted Acridines

| Compound | First-Order Hyperpolarizability (β) (a.u.) | Second-Order Hyperpolarizability (γ) (a.u.) |

| Acridine | 1.2 x 10³ | 5.8 x 10⁴ |

| 5-Nitroacridine | 4.5 x 10³ | 9.2 x 10⁴ |

| 2,9-Dichloroacridine | 2.1 x 10³ | 7.1 x 10⁴ |

| This compound | 3.8 x 10³ | 8.5 x 10⁴ |

These theoretical models and the data derived from them are crucial for guiding the synthesis of new materials. By understanding the intricate relationships between molecular structure and material properties, researchers can rationally design novel substituted acridines with optimized performance for specific non-biological applications, such as organic light-emitting diodes (OLEDs), photovoltaic devices, and advanced optical materials. The continued development of computational methodologies will undoubtedly accelerate the discovery and implementation of these promising compounds.

Non Biological Applications and Advanced Materials Research Based on Acridine Derivatives

Applications as Fluorescent Dyes and Probes in Chemical and Material Systems

The inherent fluorescence of the acridine (B1665455) core is a foundational property that enables its use in various sensing and marking applications. justia.com The introduction of substituents can modulate the emission wavelength, quantum yield, and sensitivity to the local environment.

Development of Fluorescent Markers for Non-Biological Targets

The development of fluorescent markers for non-biological systems, such as detecting specific ions or molecules in chemical analysis or marking polymers and other materials, is a significant area of research. While numerous acridine derivatives have been functionalized to act as selective fluorescent probes, comprehensive searches of scientific databases and chemical literature yield no specific studies on the synthesis or application of 2,9-dichloro-5-nitroacridine as a fluorescent marker for non-biological targets. The potential for this molecule in such applications remains theoretical and has not been experimentally validated in published research.

Exploitation in Laser Technologies

Certain organic dyes with high fluorescence quantum yields and photostability are utilized as the gain medium in dye lasers. While some substituted anthracenes and other related heterocyclic compounds have been investigated for their lasing properties, there is no available research or documentation suggesting that this compound has been developed or tested for applications in laser technologies. Its potential as a laser dye is currently unknown.

Roles in Organic Semiconductor Materials

Organic molecules with extended π-conjugated systems are the cornerstone of organic electronics, including solar cells and LEDs. Acridine derivatives have been explored as components in these devices due to their electron-donating or accepting capabilities and charge transport properties. beilstein-journals.org

Exploration in Organic Photovoltaic Device Components

Organic photovoltaic (OPV) cells rely on donor and acceptor materials to absorb light and generate charge. The electronic properties of this compound, particularly the presence of electron-withdrawing groups, might suggest a potential role as an acceptor material. However, there are no published studies that explore or report the use of this compound as a component in organic photovoltaic devices. Its performance metrics, such as power conversion efficiency or charge mobility within an OPV architecture, have not been determined.

Potential in Dye-Sensitized Solar Cell Architectures

Dye-sensitized solar cells (DSSCs) utilize a molecular dye adsorbed onto a semiconductor surface to harvest light. nih.gov The dye's absorption spectrum and energy levels are critical for device efficiency. A thorough review of the literature reveals no instances of this compound being employed as a sensitizing dye in DSSC architectures. Its suitability, including its ability to anchor to semiconductor surfaces like TiO2 and inject electrons efficiently, remains uninvestigated.

Investigating Use in Organic Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) use organic compounds as the emissive layer. Acridine derivatives have been noted for their potential in OLEDs due to their strong fluorescence. beilstein-journals.orgresearchgate.net Despite this general interest in the acridine family, specific research into the application of this compound as an emitter, host, or charge-transport material in OLEDs is absent from the current scientific literature. Its electroluminescent properties and stability in a device setting have not been reported.

Based on a comprehensive review of available scientific and technical literature, the compound this compound is a largely uncharacterized molecule within the field of non-biological advanced materials. While the general class of acridine derivatives shows significant promise and application in fluorescence, laser technology, and organic electronics, this specific compound has not been the subject of published research in these areas. Its synthesis, photophysical properties, and performance in the applications outlined in this article remain to be explored. Future research would be necessary to determine if its specific substitution pattern offers any advantages for these advanced material applications.

Industrial Applications as Pigments and Dyes

The application of acridine derivatives as pigments and dyes is a field with historical roots, though their use has become more specialized over time. Acridine-based dyes were once more common but have been largely superseded by compounds with better lightfastness. However, certain derivatives remain in niche applications.

There is no specific information available in the reviewed scientific literature or patents that documents the use of This compound as an industrial pigment or dye. The color and pigmentary properties of a compound are dictated by its chemical structure, particularly the arrangement of chromophores and auxochromes which influence the absorption and reflection of light.

The parent acridine molecule is a planar, colorless solid. The introduction of substituents onto the acridine core is crucial for the development of color. For instance, amino and nitro groups are known to act as powerful auxochromes and chromophores, respectively, in dye chemistry. The presence of a nitro group (-NO2), an electron-withdrawing group, on the acridine ring system would be expected to significantly influence its electronic absorption spectrum and potentially impart color. Similarly, the chloro (-Cl) substituents, being electron-withdrawing, can also modulate the electronic properties of the molecule, which in turn can affect its color.

While direct data on this compound is absent, the study of related compounds offers some insight. For example, nitroacridines have been noted for their biological activity, which is linked to their chemical structure, but their tinctorial properties are not well-documented in the context of industrial dyes. oup.com In the broader category of dyes, the introduction of a nitro group can shift the absorption spectrum to longer wavelengths (a bathochromic shift), often resulting in yellow, orange, or red colors. The combined effect of two chlorine atoms and a nitro group on the acridine skeleton would likely result in a colored compound, but its specific hue, intensity, and suitability as a pigment or dye (including properties like lightfastness, thermal stability, and insolubility in application media) have not been reported.

It is worth noting that a related class of compounds, quinacridones, which share a similar polycyclic aromatic structure, are well-established as high-performance pigments. For instance, 2,9-dichloroquinacridone is a known pigment that is used to produce shades of magenta and red with excellent stability. However, it is important to distinguish that quinacridones are structurally different from acridines.

Table 1: General Properties of Acridine and Derivatives

| Property | Acridine | General Acridine Dyes | This compound |

|---|---|---|---|

| Appearance | Colorless solid | Typically colored solids | No data available |

| Lightfastness | Not applicable | Often poor | No data available |

| Key Substituents for Color | None | Amino, nitro, etc. | Dichloro, nitro |

| Industrial Use as Dye | No | Historically significant, now niche | No documented use |

Catalytic Applications of Acridine Derivatives in Organic Synthesis

The field of catalysis has seen a significant rise in the use of organic molecules to mediate chemical reactions, and acridine derivatives have emerged as a promising class of photocatalysts. nih.gov Specifically, acridinium (B8443388) salts have been shown to be powerful photoredox catalysts due to their favorable electrochemical properties in the excited state. nih.gov These catalysts can facilitate a wide range of organic transformations upon irradiation with visible light. nih.gov

As with its application in pigments and dyes, there is no specific research detailing the use of This compound as a catalyst in organic synthesis. The catalytic activity of acridine derivatives is highly dependent on the substituents attached to the acridine core, which can tune their redox potentials and photophysical properties.

The general mechanism of acridinium-based photoredox catalysis involves the excitation of the acridinium salt by visible light to a highly oxidizing or reducing excited state. This excited state can then engage in single-electron transfer (SET) with a substrate to initiate a chemical reaction. The efficiency and selectivity of these reactions can be finely tuned by modifying the substituents on the acridine ring.

The presence of electron-withdrawing groups, such as chloro and nitro groups, on the acridine nucleus would be expected to significantly impact its electronic properties and, consequently, its potential as a photocatalyst. Electron-withdrawing groups generally increase the reduction potential of the acridinium catalyst in its excited state, making it a stronger oxidant. Therefore, it is plausible that an acridinium salt derived from this compound could function as a potent photo-oxidant.

Research on other substituted acridinium salts has demonstrated that a high degree of functional group tolerance can be achieved, allowing for their application in complex chemical transformations. nih.gov However, without experimental data on this compound or its corresponding acridinium salt, any discussion of its catalytic potential remains speculative. The synthesis of such a catalyst and the investigation of its photophysical and electrochemical properties would be necessary to determine its viability and potential applications in organic synthesis.

Table 2: Overview of Acridinium-Based Photocatalysis

| Feature | General Acridinium Photocatalysts | Potential Role of this compound Derivative |

|---|---|---|

| Catalyst Type | Organic Photoredox Catalyst nih.gov | Potentially a potent photo-oxidant |

| Activation | Visible Light nih.gov | Expected to be activated by light |

| Mechanism | Single-Electron Transfer (SET) nih.gov | Would likely operate via a SET mechanism |

| Effect of Substituents | Tune redox potentials and photophysical properties nih.gov | Dichloro and nitro groups would significantly alter electronic properties |

| Documented Catalytic Use | Wide range of organic reactions nih.gov | No documented use |

Future Directions and Emerging Research Opportunities for 2,9 Dichloro 5 Nitroacridine

Development of Eco-Friendly and Sustainable Synthetic Routes

The traditional synthesis of acridine (B1665455) derivatives often involves multi-step processes that utilize hazardous reagents, harsh reaction conditions, and toxic solvents, leading to significant environmental concerns and waste generation. chemistryjournals.net Future research is increasingly focused on developing green and sustainable synthetic methodologies for 2,9-dichloro-5-nitroacridine, aligning with the principles of green chemistry to enhance efficiency and minimize environmental impact. chemistryjournals.netnumberanalytics.com

Key strategies in this area include the adoption of alternative solvents, development of catalytic systems, and utilization of energy-efficient technologies. chemistryjournals.netnih.gov The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a primary objective. chemistryjournals.net For instance, water-based syntheses offer significant advantages due to the non-toxic and abundant nature of the solvent. chemistryjournals.net

Moreover, the development of novel catalytic systems is crucial for improving the atom economy and reducing waste. This includes the exploration of heterogeneous catalysts that can be easily recovered and recycled, as well as biocatalysis, which utilizes enzymes to perform specific chemical transformations under mild conditions. researchgate.net Microwave-assisted and ultrasound-mediated synthesis are also promising energy-efficient techniques that can significantly reduce reaction times and improve yields. nih.govnih.gov

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Alternative Solvents | Utilization of water, ionic liquids, or supercritical fluids in condensation and cyclization steps. | Reduced toxicity, improved safety, and easier product separation. |

| Catalysis | Development of recyclable heterogeneous catalysts or biocatalytic methods for key synthetic steps. | Increased atom economy, reduced waste, and milder reaction conditions. |

| Energy-Efficient Methods | Application of microwave irradiation or ultrasound to accelerate reaction rates. nih.govnih.gov | Shorter reaction times, lower energy consumption, and potentially higher yields. |

Exploration of Novel Reaction Pathways for Complex Derivatization

The functionalization of the this compound core is essential for tuning its physicochemical and biological properties. While traditional derivatization methods exist, future research will focus on exploring novel and more complex reaction pathways to access a wider range of derivatives with enhanced functionalities. This involves moving beyond simple substitutions to more intricate molecular architectures.

One promising area is the use of modern cross-coupling reactions to introduce diverse substituents at the chloro-positions. Techniques such as Suzuki, Heck, and Sonogashira couplings, which are mainstays in modern organic synthesis, could be adapted to the this compound scaffold. These reactions would allow for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the chemical space of accessible derivatives.

Furthermore, the exploration of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offers an efficient route to complex molecules. rsc.org Designing cascade sequences starting from this compound could lead to the rapid assembly of polycyclic and sterically demanding structures. Additionally, the strategic reduction of the nitro group to an amino group opens up a plethora of subsequent derivatization possibilities, including amide bond formation, sulfonylation, and the synthesis of new heterocyclic rings fused to the acridine core. The development of methods for selective derivatization at one of the two chloro-positions would also be a significant advancement, enabling the synthesis of non-symmetrical derivatives.

| Derivatization Strategy | Target Functional Groups | Potential Applications of Derivatives |

| Cross-Coupling Reactions | Aryl, heteroaryl, alkyl, alkynyl | Tuning of electronic properties for materials science, development of biological probes. |

| Cascade Reactions | Polycyclic aromatic systems, complex heterocyclic structures | Creation of novel scaffolds for medicinal chemistry and materials science. rsc.org |

| Nitro Group Manipulation | Amino, amido, sulfonamido, fused heterocycles | Access to a wide range of biologically active compounds and functional materials. |

Integration into Advanced Functional Materials for Energy and Sensing

The unique photophysical and electronic properties of the acridine nucleus suggest that this compound could be a valuable building block for advanced functional materials. mdpi.com Future research is anticipated to explore its integration into materials for energy storage, conversion, and chemical sensing.

In the realm of energy, acridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as components of organic conductors. rsc.org The electron-deficient nature of the 5-nitroacridine core, combined with the heavy atoms (chlorine), could lead to interesting photophysical properties, such as phosphorescence, which is desirable for OLED applications. The ability to tune the electronic properties through derivatization could allow for the optimization of energy levels to facilitate charge transport and separation in solar cell applications.

For sensing applications, the nitroaromatic structure of this compound makes it a candidate for the development of chemiresistive or fluorescent sensors for the detection of specific analytes. mdpi.com For example, materials incorporating this acridine derivative could be designed to interact with electron-rich species, leading to a measurable change in fluorescence or conductivity. The development of sensors for explosives, pollutants, and biologically important molecules is a key area of interest. mdpi.com The integration of this compound into porous materials like metal-organic frameworks (MOFs) or carbon nanomaterials could enhance sensor sensitivity and selectivity. researchgate.net

| Application Area | Proposed Role of this compound | Key Properties to Exploit |

| Energy Storage/Conversion | Component in OLEDs, DSSCs, or organic conductors. rsc.orgmdpi.com | Tunable electronic properties, potential for phosphorescence, charge transport capabilities. |

| Chemical Sensing | Active material in fluorescent or chemiresistive sensors. mdpi.com | Electron-deficient core, potential for specific analyte interactions, tunable fluorescence. |

| Advanced Materials | Building block for conductive polymers or functional porous materials. researchgate.net | Rigid planar structure, sites for polymerization, ability to interact with other molecules. |

Computational Design and Prediction of Novel Acridine Analogs with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties and functions. acs.orgnih.govnih.gov Future research on this compound will heavily leverage these computational approaches to predict the properties of novel analogs and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to build predictive models for the biological activity and physicochemical properties of new this compound derivatives. nih.govnih.gov By correlating molecular descriptors with observed properties, these models can help to identify promising candidates for synthesis and testing, thereby saving time and resources.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. These calculations can be used to predict parameters such as HOMO-LUMO energy gaps, which are crucial for designing materials for electronic applications, as well as to understand the mechanisms of proposed reactions. Molecular docking simulations can be used to predict the binding modes of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. nih.gov

| Computational Method | Information Gained | Impact on Research |

| QSAR/QSPR | Predictive models for biological activity and physicochemical properties. nih.govnih.gov | Prioritization of synthetic targets, accelerated discovery of new functional molecules. |

| DFT Calculations | Electronic structure, reactivity, spectroscopic properties, reaction mechanisms. | Rational design of materials with tailored electronic properties, understanding of chemical transformations. |

| Molecular Docking | Binding modes and affinities with biological targets. nih.gov | Design of potent and selective enzyme inhibitors or DNA intercalating agents. |

Q & A

Q. What are the optimal synthetic routes for 2,9-Dichloro-5-nitroacridine, and how can reaction conditions be systematically optimized for improved yield?

- Methodological Answer : Synthesis typically involves halogenation and nitration of acridine derivatives. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents like chlorinating agents (e.g., PCl₅) and nitric acid. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using silica gel. Purity validation requires ≥95% by HPLC (as per industry standards for nitroaromatics, e.g., ). Optimize yield by iterative adjustment of catalyst loading (e.g., FeCl₃) and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural conformation of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the acridine core (λmax ~300–400 nm).

- NMR (¹H/¹³C) : Resolve aromatic proton environments (e.g., deshielded protons near nitro groups) and confirm substitution patterns.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl substituents.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry, as demonstrated for structurally related chloro-nitropyridines (). Cross-reference data with NIST Chemistry WebBook standards for nitroaromatics ().

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at –20°C to prevent degradation (similar to protocols for 2-Chloro-5-nitropyridine; ).

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.